Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALFKPFMUEMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349973 | |
| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
260428-23-7 | |
| Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with benzyl piperidine under specific conditions to form the desired methanone derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structure
The compound features a benzo[1,3]dioxole moiety fused with a piperidine ring, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 323.4 g/mol.
Reaction Conditions
Optimized reaction conditions are crucial for high yield and purity, often involving specific solvents and catalysts.
Applications in Scientific Research
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone has diverse applications across various fields:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Neuropharmacology : It may serve as a scaffold for developing drugs targeting neurological disorders due to its piperidine structure.
Organic Synthesis
It acts as an important intermediate in synthesizing more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science
Research indicates potential applications in developing novel materials with specific electronic or optical properties due to its unique structure.
Biological Studies
The compound is studied for its interactions with biological macromolecules, potentially affecting cellular processes and signaling pathways.
Uniqueness
This compound is distinguished by its combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties not commonly found in other compounds.
Case Study 1: Neuropharmacological Research
Recent studies have explored the effects of this compound on neurotransmitter systems, showing promise in modulating dopamine receptors associated with various neuropsychiatric disorders.
Case Study 2: Synthesis Optimization
A study focused on optimizing the synthetic route to improve yield and purity demonstrated that adjusting reaction temperatures and catalyst concentrations significantly enhanced the overall efficiency of the synthesis process.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methodologies, physicochemical properties, and biological activities.
Key Observations :
- Substituent Effects : Piperidine derivatives with hydroxyl (e.g., 4c) or benzyl groups exhibit higher melting points compared to piperazine analogs (e.g., 4d), likely due to hydrogen bonding or increased crystallinity .
- Synthetic Efficiency : Yields exceed 90% for piperidine/pyrrolidine analogs using carbodiimide-based coupling agents (e.g., HATU, EDCI), whereas triazole-linked derivatives show lower yields (32–49%) due to steric hindrance .
Key Observations :
- MAGL Inhibition : JJKK-048 demonstrates ultrapotent MAGL inhibition, attributed to the bis-benzodioxole group enhancing hydrophobic interactions with the enzyme’s active site .
- TRPC6 Selectivity : BTDM’s high affinity for TRPC6 over TRPC3 channels highlights the role of the benzo[1,3]dioxole-thiazole scaffold in selective ion channel modulation .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | C${20}$H${20}$NO$_3$ | 322.38 | 3.5 | <0.1 (DMSO) |
| Benzo[1,3]dioxol-5-yl-(4-hydroxy-piperidin-1-yl)-methanone | C${14}$H${16}$NO$_4$ | 271.28 | 1.8 | 1.2 (Water) |
| Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone | C${12}$H${13}$NO$_4$ | 235.24 | 1.2 | 5.6 (Water) |
Key Observations :
- Lipophilicity : The 4-benzyl-piperidine derivative (LogP = 3.5) is significantly more lipophilic than hydroxylated analogs, aligning with enhanced BBB permeability predictions.
- Solubility : Hydroxyl or azetidine substituents improve aqueous solubility, critical for in vivo applications .
Biological Activity
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, a compound with the molecular formula and CAS number 84639-35-0, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[1,3]dioxole moiety linked to a piperidine ring. This structural configuration is significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 341.39 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 84639-35-0 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds, including this compound, exhibit promising antimicrobial properties. A high-throughput screening against a library of compounds identified several analogs with significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzodioxole structure can enhance efficacy against resistant strains of bacteria .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to benzo[1,3]dioxol derivatives have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231), with caspase activation indicating a mechanism of action that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxol derivatives. Research indicates that modifications at specific positions on the piperidine ring can lead to variations in potency and selectivity. For example, analogs with different substituents at the 4-position of the piperidine exhibited varying degrees of activity against M. tuberculosis .
Case Study 1: Antimicrobial Screening
A study conducted by researchers at AbbVie screened over 100,000 compounds and identified several hits within the benzodioxole class. Among these, analogs containing benzo[1,3]dioxol moieties demonstrated MIC values as low as 2.0 µM against M. tuberculosis, indicating their potential as lead candidates for further development .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, compounds derived from the benzodioxole scaffold were shown to significantly reduce cell viability at concentrations as low as 10 µM. The most promising candidates were selected for further evaluation based on their ability to induce morphological changes consistent with apoptosis .
Q & A
Q. What are the key synthetic routes for Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, and how can reaction conditions be optimized?
The synthesis typically involves coupling the benzo[d][1,3]dioxole core with piperidine derivatives. A common approach includes:
- Cyclization of catechol derivatives to form the benzo[d][1,3]dioxole moiety.
- Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the 4-benzyl-piperidine group . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and catalyst loading (1–5 mol% Pd). Purity is enhanced via column chromatography (n-hexane/EtOAc gradients) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzyl protons at δ 3.5–4.0 ppm, piperidine carbons at δ 40–60 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~350–400) .
- HPLC : Retention time and peak area (e.g., 95% purity at 254 nm) validate batch consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR analysis compares analogs with modified substituents (Table 1). Key findings:
- Piperidine substitution : 4-Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration .
- Benzo[d][1,3]dioxole position : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position increase enzyme inhibition potency (e.g., MAGL IC₅₀ < 10 nM) .
Table 1. SAR of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxybenzyl substituent | Anticancer (HeLa: 2.5 µM) | |
| Thiadiazole-piperidine linkage | Antifungal (C. albicans: 8 µM) | |
| Boron-containing derivatives | Antitumor (in vivo) |
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., MAGL active site). Key interactions: Hydrogen bonding with Ser122 and hydrophobic packing with Phe159 .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) .
- Batch analysis : Compare HPLC purity (e.g., 95% vs. 80% purity alters IC₅₀ by 10-fold) .
- Control experiments : Test intermediates for off-target effects (e.g., piperidine byproducts in cytotoxicity assays) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24h. Benzo[d][1,3]dioxole derivatives show instability at pH > 8 due to ring-opening .
- Thermal analysis : TGA/DSC determines melting points (~150–200°C) and decomposition thresholds .
Q. What evidence supports its potential as an enzyme inhibitor (e.g., MAGL)?
- In vitro assays : Fluorescent substrate (e.g., 4-nitrophenyl acetate) hydrolysis assays show dose-dependent inhibition (JJKK-048 analog: IC₅₀ = 0.7 nM) .
- In vivo studies : Rodent models demonstrate reduced 2-AG hydrolysis (80% MAGL inhibition at 1 mg/kg) .
Q. How can pharmacokinetic properties (e.g., bioavailability) be improved?
- Prodrug strategies : Esterification of the methanone group enhances solubility (e.g., phosphate prodrugs) .
- Nanocarriers : Liposomal encapsulation increases plasma half-life from 2h to 8h in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
